molecular formula C8H7BrMg B14670207 Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- CAS No. 38194-41-1

Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-

Katalognummer: B14670207
CAS-Nummer: 38194-41-1
Molekulargewicht: 207.35 g/mol
InChI-Schlüssel: OQDONEOZKRFYRI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium, bicyclo[420]octa-1,3,5-trien-3-ylbromo- is a complex organometallic compound that features a magnesium atom bonded to a bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- typically involves a multi-step process. One common method starts with the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene in the presence of magnesium and dichlorodimethylsilane in tetrahydrofuran (THF) at 25–30°C . The resulting product is then purified through vacuum distillation to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the magnesium atom.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomagnesium compounds, while oxidation and reduction reactions can produce different oxidation states of the magnesium complex.

Wissenschaftliche Forschungsanwendungen

Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- has several scientific research applications:

Wirkmechanismus

The mechanism of action of magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- involves its interaction with various molecular targets. The magnesium atom can coordinate with different ligands, influencing the reactivity and stability of the compound. The bicyclic structure provides a rigid framework that can facilitate specific interactions with other molecules, enhancing its effectiveness in catalytic and synthetic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo- is unique due to the presence of the magnesium atom, which imparts distinct chemical properties compared to its silicon or carbon analogs. This uniqueness makes it valuable in specific applications where magnesium’s reactivity and coordination chemistry are advantageous.

Eigenschaften

CAS-Nummer

38194-41-1

Molekularformel

C8H7BrMg

Molekulargewicht

207.35 g/mol

InChI

InChI=1S/C8H7.BrH.Mg/c1-2-4-8-6-5-7(8)3-1;;/h1,3-4H,5-6H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

OQDONEOZKRFYRI-UHFFFAOYSA-M

Kanonische SMILES

C1CC2=C1C=C[C-]=C2.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.